N-(2,4-DICHLOROPHENYL)-2-({1-ISOBUTYL-5-OXO-4-[(Z)-1-(2-THIENYL)METHYLIDENE]-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE
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Overview
Description
N-(2,4-DICHLOROPHENYL)-2-({1-ISOBUTYL-5-OXO-4-[(Z)-1-(2-THIENYL)METHYLIDENE]-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a variety of functional groups, including a dichlorophenyl group, an imidazole ring, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DICHLOROPHENYL)-2-({1-ISOBUTYL-5-OXO-4-[(Z)-1-(2-THIENYL)METHYLIDENE]-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorophenylamine, isobutylamine, and thiophene derivatives. Key steps may involve:
- Formation of the imidazole ring through cyclization reactions.
- Introduction of the thienyl group via a condensation reaction.
- Attachment of the dichlorophenyl group through nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DICHLOROPHENYL)-2-({1-ISOBUTYL-5-OXO-4-[(Z)-1-(2-THIENYL)METHYLIDENE]-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the thienyl group.
Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions could introduce new functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-(2,4-DICHLOROPHENYL)-2-({1-ISOBUTYL-5-OXO-4-[(Z)-1-(2-THIENYL)METHYLIDENE]-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-DICHLOROPHENYL)-2-({1-ISOBUTYL-5-OXO-4-[(Z)-1-(2-THIENYL)METHYLIDENE]-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE: can be compared with other compounds featuring similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[(4Z)-1-(2-methylpropyl)-5-oxo-4-(thiophen-2-ylmethylidene)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O2S2/c1-12(2)10-25-19(27)17(9-14-4-3-7-28-14)24-20(25)29-11-18(26)23-16-6-5-13(21)8-15(16)22/h3-9,12H,10-11H2,1-2H3,(H,23,26)/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUBZFSGUTUBPB-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=CC=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=CC=CS2)/N=C1SCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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